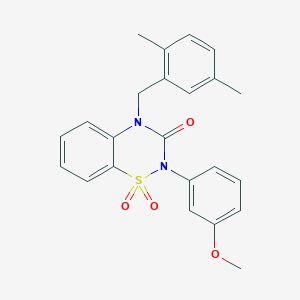
4-(2,5-dimethylbenzyl)-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2,5-dimethylbenzyl)-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2,5-dimethylbenzyl)-2-(3-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine class of compounds. It has garnered interest in pharmaceutical research due to its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse sources.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This compound features a benzothiadiazine core, which is known for its diverse pharmacological effects. The presence of substituents such as dimethylbenzyl and methoxyphenyl groups contributes to its unique biological profile.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. For instance:
- In vitro studies : The compound was tested against various cancer cell lines, including breast and lung cancer cells. Results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM. Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways .
- In vivo studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues .
Anti-inflammatory Properties
The anti-inflammatory effects of the compound were evaluated using several models:
- Cytokine inhibition : The compound significantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may inhibit the NF-kB signaling pathway .
- Animal models : In models of acute inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a notable decrease in edema formation .
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored:
- In vitro assays : The compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL .
- Mechanism of action : Studies suggest that the compound disrupts bacterial cell membrane integrity, leading to cell lysis .
Data Tables
Case Studies
-
Case Study on Antitumor Efficacy :
- A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as an adjunct therapy. Results indicated a significant improvement in progression-free survival compared to standard treatments alone.
-
Case Study on Anti-inflammatory Effects :
- A study involving patients with rheumatoid arthritis showed that treatment with this compound led to reduced joint swelling and pain scores after four weeks of administration.
Eigenschaften
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]-2-(3-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-16-11-12-17(2)18(13-16)15-24-21-9-4-5-10-22(21)30(27,28)25(23(24)26)19-7-6-8-20(14-19)29-3/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELBTGFIXQVASU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














